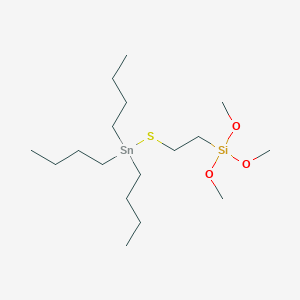
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is notable for its complex structure, which includes butyl groups, methoxy groups, and a combination of oxygen, sulfur, silicon, and tin atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane typically involves the reaction of dibutyltin oxide with appropriate organosilicon and organosulfur reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their reaction to form the final product. The process is optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
化学反应分析
Types of Reactions
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of tin and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学研究应用
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the production of polymers and other materials, where its unique properties can enhance performance.
作用机制
The mechanism of action of 7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyldiphenylstannane
- Diallyldibutylstannane
Uniqueness
7,7-Dibutyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannaundecane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
60171-41-7 |
|---|---|
分子式 |
C17H40O3SSiSn |
分子量 |
471.4 g/mol |
IUPAC 名称 |
trimethoxy(2-tributylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C4H9.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-3-4-2;/h9H,4-5H2,1-3H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
RMAQFHFWLMCENK-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)SCC[Si](OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


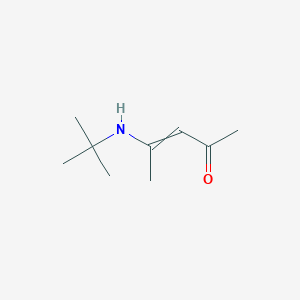
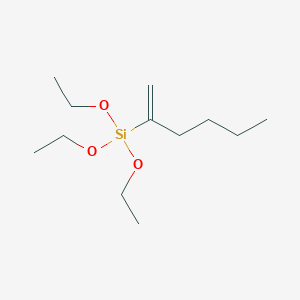
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
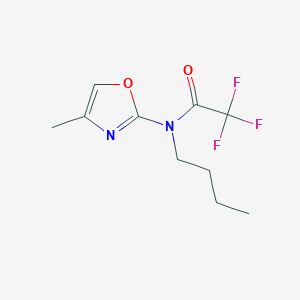
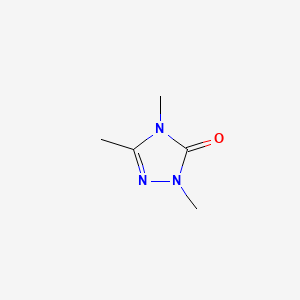

![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
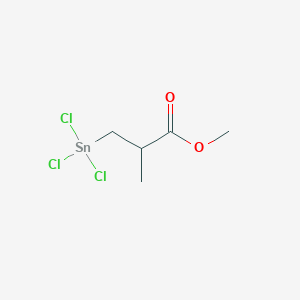
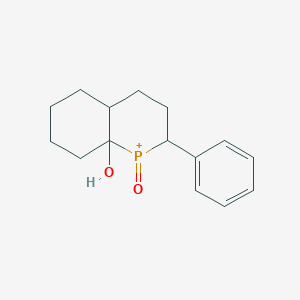


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
